2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol
Overview
Description
2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol is a chemical compound with the molecular formula C20H26O6 and a molecular weight of 362.42 g/mol . It is known for its unique structure, which includes two hydroxy and two methoxy groups attached to a butane-1,4-diol backbone. This compound is often derived from natural sources such as flaxseeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol typically involves the reaction of vanillin with butane-1,4-diol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield vanillin derivatives, while reduction can produce more saturated alcohols .
Scientific Research Applications
2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of various polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in oxidative stress and inflammation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Secoisolariciresinol: Another lignan derived from flaxseeds with similar antioxidant properties.
Enterolactone: A metabolite of lignans with potential health benefits.
Matairesinol: A lignan with structural similarities and biological activities.
Uniqueness
2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUETUDUXMCLALY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342978, DTXSID90869966 | |
Record name | Flaxseeds extract | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3688-23-1 | |
Record name | Flaxseeds extract | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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